molecular formula C8H15F2NO B2610187 [1-Amino-4-(difluoromethyl)cyclohexyl]methanol CAS No. 2172454-26-9

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol

Cat. No.: B2610187
CAS No.: 2172454-26-9
M. Wt: 179.211
InChI Key: ODEMXOMNGIJFIA-UHFFFAOYSA-N
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Description

[1-Amino-4-(difluoromethyl)cyclohexyl]methanol: is a chemical compound with the molecular formula C8H15F2NO and a molecular weight of 179.21 g/mol It is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-Amino-4-(difluoromethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

  • [1-Amino-4-(trifluoromethyl)cyclohexyl]methanol
  • [1-Amino-4-(methyl)cyclohexyl]methanol
  • [1-Amino-4-(ethyl)cyclohexyl]methanol

Comparison:

Properties

IUPAC Name

[1-amino-4-(difluoromethyl)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c9-7(10)6-1-3-8(11,5-12)4-2-6/h6-7,12H,1-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEMXOMNGIJFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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